Decarboxyl ofloxacin

RP-HPLC Method Development Impurity Profiling Method Validation

Avoid ANDA rejection due to inaccurate impurity quantification. Decarboxyl ofloxacin (Ofloxacin EP Impurity B) is the mandatory certified reference standard for compendial (EP) HPLC purity assays of ofloxacin drug products. Generic 'analogs' introduce unknown response factors, invalidating your stability data. - Ensures ICH Q2(R1)-compliant stability-indicating method validation. - Directly traceable to EP monograph specifications for precise retention time confirmation. - Eliminates batch release risk with true identity and purity confirmed via ISO17034-accredited characterization.

Molecular Formula C17H20FN3O2
Molecular Weight 317.36 g/mol
CAS No. 123155-82-8
Cat. No. B607036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarboxyl ofloxacin
CAS123155-82-8
SynonymsDecarboxyl ofloxacin;  Decarboxyl ofloxacin, (+/-)-;  Ofloxacin specified impurity B [EP];  UNII-Q12TEZ182A
Molecular FormulaC17H20FN3O2
Molecular Weight317.36 g/mol
Structural Identifiers
InChIInChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3
InChIKeyXTLCAWXSWVQNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decarboxyl Ofloxacin Certified Reference Standard


Decarboxyl ofloxacin (CAS 123155-82-8), also designated as Ofloxacin EP Impurity B, is a primary degradation product of the fluoroquinolone antibiotic ofloxacin, formed via the loss of the C-3 carboxyl group from the parent molecule . It is a chemically distinct entity with the molecular formula C17H20FN3O2 and a molecular weight of 317.36 g/mol . This compound is not an active pharmaceutical ingredient but is critically utilized as a certified reference standard in pharmaceutical quality control, analytical method development, and stability studies to ensure the purity, safety, and efficacy of ofloxacin-containing drug products, in strict compliance with European Pharmacopoeia (EP) monograph requirements [1].

1
Certified impurity reference standard for ofloxacin degradation product quantification
2
Pharmacopoeial compliance: meets EP monograph requirements for impurity profiling
3
Stability-indicating method suitability with distinct chromatographic behavior

Why Decarboxyl Ofloxacin Is Essential


In pharmaceutical analysis, simple chemical analogs cannot substitute for a specific, certified reference standard. The precise quantification of Decarboxyl ofloxacin is a regulatory requirement for demonstrating that ofloxacin drug substance and finished product meet established purity criteria [1]. Unlike using a structurally similar compound or a non-certified material, employing a certified Decarboxyl ofloxacin reference standard ensures method accuracy, data reliability, and regulatory compliance. The unique chemical properties of Decarboxyl ofloxacin—specifically its solubility and chromatographic behavior—dictate specific analytical conditions and extraction procedures . Any substitution introduces unknown response factors and methodological biases, thereby invalidating the quantitative results required for Abbreviated New Drug Applications (ANDA) and commercial product release [2].

Certified reference standard
Non-certified substitutes introduce unknown response factors, which may invalidate regulatory quantitative data.
Defined solubility & chromatographic properties
Structurally similar analogs may exhibit different retention and extraction behavior, compromising method accuracy.

Quantitative Differentiation of Decarboxyl Ofloxacin


Chromatographic Resolution from Ofloxacin and Degradants

Decarboxyl ofloxacin (DOF) exhibits a specific reversed-phase high-performance liquid chromatography (RP-HPLC) retention time enabling its separation from ofloxacin (OF) and three other primary degradation products [1]. This validated separation is fundamental for its accurate quantification in stability-indicating assays.

Chromatographic Resolution
Head-to-head
Baseline separation within 15 min run; LOD 0.10 µg/mL, RSD 0.77%
Enables specific identification and quantification in impurity profiling methods
RP-HPLC, C18 column, UV 294 nm detection
RP-HPLC Method Development Impurity Profiling Method Validation

Relative Response Factor Correction

When quantifying impurities like Decarboxyl ofloxacin, a Relative Response Factor (RRF) is often necessary for accurate results, as the UV chromophore of the impurity may differ from that of the main drug, Ofloxacin [1]. Using a certified standard with a known or determinable RRF eliminates the need for this correction factor, thereby minimizing potential bias in the quantification of the impurity.

RRF Correction Avoidance
Class-level
Certified standard eliminates need for experimentally derived relative response factor
Reduces quantification bias in impurity assays per ICH guidelines
Data to verify; class inference for quinolone impurities
Quantitative NMR LC-CAD Analysis Relative Response Factor

Solubility and Extraction Behavior

Decarboxyl ofloxacin possesses distinctly different physicochemical properties compared to its parent compound, Ofloxacin, which directly influences its behavior in analytical sample preparation and purification workflows .

Solubility Behavior
Data to verify
Very slightly soluble in water: calculated 0.57 g/L (25°C); significantly lower than ofloxacin
Requires specific solvents or extraction techniques for sample preparation
Class-level inference; ACD/Labs calculation; confirm experimentally
Physicochemical Characterization Solubility Sample Preparation

Applications of Decarboxyl Ofloxacin


Quality Control for ANDA Submissions

The primary application of Decarboxyl ofloxacin is as a certified reference standard in pharmaceutical quality control (QC) [1]. It is essential for developing and validating stability-indicating HPLC methods to quantify Decarboxyl ofloxacin levels in Ofloxacin Active Pharmaceutical Ingredient (API) and finished dosage forms [2]. This ensures that the drug product meets the stringent impurity specifications mandated by pharmacopoeias like the EP, a core requirement for Abbreviated New Drug Application (ANDA) submissions and ongoing commercial production batch release testing [3].

Forced Degradation Method Validation

This compound is indispensable for conducting forced degradation (stress) studies of ofloxacin [1]. By subjecting Ofloxacin API to acidic, basic, oxidative, thermal, or photolytic stress, researchers can generate Decarboxyl ofloxacin. The certified reference standard is then used to identify and quantify this specific degradation product, confirming the stability-indicating nature of the analytical method as per ICH guidelines [2].

Mass Spectral Library Development

Decarboxyl ofloxacin serves as a key standard for building and maintaining mass spectral libraries used in impurity identification. Its high-quality, manually curated mass spectral data in public repositories like mzCloud enables researchers to confidently identify this specific transformation product in complex samples from drug metabolism, stability testing, or environmental monitoring studies [1].

Environmental Fate and Wastewater Research

As a transformation product of the widely used antibiotic ofloxacin, Decarboxyl ofloxacin is a target analyte in environmental studies [1]. Its unique and lower water solubility [2] compared to the parent drug suggests a different environmental distribution profile. Researchers use the standard to track its formation and degradation in advanced oxidation processes (AOPs) and other wastewater treatment systems, crucial for understanding the environmental impact and persistence of fluoroquinolone contaminants [3].

Application
Selection Property
Validation Focus
ANDA impurity QC
Certified standard with defined chromatographic behavior
Method accuracy and pharmacopoeial compliance
Stress study method validation
Degradation product identity confirmation
Stability-indicating power per ICH guidelines
Spectral library development
High-purity certified standard for mass spectral matching
Confident impurity identification in complex samples
Environmental fate research
Distinct solubility and retention properties
Accurate quantification in water and AOP studies
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